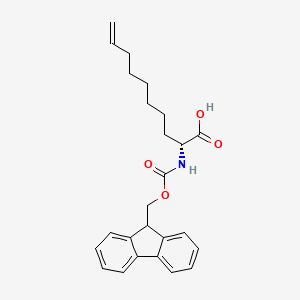

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid

Descripción general

Descripción

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

Formation of the Dec-9-enoic Acid Moiety: The dec-9-enoic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.

Coupling Reaction: The protected amino compound is then coupled with the dec-9-enoic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine to yield the desired ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid has several scientific research applications, including:

Chemistry: It is used in the synthesis of peptides and other complex molecules due to its ability to protect the amino group during coupling reactions.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling process. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid moiety, influencing biochemical pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar structure but lacks the double bond in the dec-9-enoic acid moiety.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Shorter carbon chain compared to the dec-9-enoic acid derivative.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Intermediate carbon chain length.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is unique due to its specific structure, which includes a fluorenylmethoxycarbonyl protecting group and a dec-9-enoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.50 g/mol

- CAS Number : 1191429-20-5

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorenyl and methoxycarbonyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis by inhibiting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in bacterial fatty acid biosynthesis .

Anti-inflammatory Effects

Research suggests that derivatives of this compound may possess anti-inflammatory properties. The carbamate moiety present in related compounds has been linked to modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes, particularly histone deacetylases (HDACs). Studies have demonstrated that modifications in the stereochemistry of similar β-amino acids can significantly influence their inhibitory potency against HDAC isoforms, suggesting a potential for selective inhibition .

Study 1: Inhibition of Mycobacterium tuberculosis

A study on derivatives of fluorenyl compounds reported significant inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 14 to 67 nM for specific HDAC isoforms . This highlights the potential applicability of this compound in developing new antimycobacterial agents.

Study 2: Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory effects, related compounds were evaluated for their ability to reduce inflammation markers in vitro. The results indicated a notable decrease in TNF-alpha production, underscoring the therapeutic potential of this class of compounds in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound Reference | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | (R)-2-(Fluorenyl derivatives) | IC50 = 14 - 67 nM |

| Anti-inflammatory | Related carbamate derivatives | Reduced TNF-alpha levels |

| Enzyme Inhibition | Fluorenyl-based HDAC inhibitors | Selective inhibition observed |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYYRDGOGQGGED-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743467 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191429-20-5 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191429-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.